L-PHENYLALANINE (RING-D5)
Description
Foundational Significance of Deuterated Phenylalanine as a Strategic Research Tool
Deuterated phenylalanine, specifically L-phenylalanine (ring-D5), serves as a crucial tool in modern research for several reasons. Its primary application lies in its use as an internal standard in mass spectrometry-based quantitative proteomics and metabolomics. lumiprobe.commedchemexpress.comchemsrc.com The known mass difference between the deuterated and non-deuterated forms allows for accurate quantification of phenylalanine and its metabolites in biological samples. nih.gov
Furthermore, L-phenylalanine (ring-D5) is instrumental in studying protein and amino acid metabolism. bohrium.comnih.gov By introducing the labeled amino acid into a biological system, researchers can trace its incorporation into newly synthesized proteins, providing a direct measure of protein synthesis and turnover rates. laulab.netnih.govliverpool.ac.uk This is fundamental to understanding a wide array of biological processes, from cellular growth and differentiation to the progression of diseases. laulab.netisotope.com
The use of deuterated phenylalanine also extends to the investigation of enzyme kinetics and metabolic pathways. For instance, it has been used to study the activity of phenylalanine hydroxylase, an enzyme critical for phenylalanine metabolism, and to diagnose conditions like phenylketonuria (PKU). nih.gov
Historical Trajectories and Methodological Evolution of L-PHENYLALANINE (RING-D5) Research Applications
The use of deuterated amino acids in research dates back several decades, with early methods focusing on their synthesis for biological studies. pnas.org Initially, the production of deuterated amino acids involved growing microorganisms in heavy water (D2O) and then isolating the labeled amino acids from the cellular protein hydrolysate. oup.com
Over time, more efficient and selective chemical synthesis methods were developed. oup.comresearchgate.net These advancements made it possible to produce large quantities of specifically deuterated amino acids like L-phenylalanine (ring-D5), facilitating their broader use in research.
The evolution of analytical techniques, particularly mass spectrometry and NMR spectroscopy, has significantly enhanced the utility of L-phenylalanine (ring-D5). acs.org High-resolution mass spectrometry allows for the precise measurement of isotopic enrichment, enabling detailed studies of protein turnover and metabolic fluxes. acs.orgnih.gov Similarly, NMR techniques benefit from the selective deuteration of amino acids, which simplifies complex spectra and aids in the structural analysis of proteins. oup.com
Early applications of deuterated phenylalanine focused on in vivo studies of phenylalanine metabolism in humans. nih.gov More recent research has expanded to include quantitative proteomics, where it is used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to compare protein expression levels between different cell populations. nih.govcuni.czresearchgate.net
The development of sophisticated analytical tools and the increasing availability of high-purity L-phenylalanine (ring-D5) continue to expand its applications in cutting-edge research. isotope.comisotope.com
Interactive Data Tables
Table 1: Key Research Applications of L-Phenylalanine (ring-D5)
| Research Area | Specific Application | Key Findings |
| Metabolic Studies | In vivo assay of phenylalanine hydroxylase activity | Differentiated between individuals with phenylketonuria (PKU), hyperphenylalaninemia, and normal enzyme activity based on the conversion of deuterated phenylalanine to deuterated tyrosine. nih.gov |
| Protein Turnover | Measuring protein synthesis rates in various tissues | Enabled the calculation of synthesis and degradation rates of individual proteins by tracking the incorporation of the labeled amino acid. liverpool.ac.uk |
| Quantitative Proteomics | Internal standard for mass spectrometry | Allowed for accurate quantification of phenylalanine and its metabolites in biological fluids. nih.govnih.gov |
| Nutritional Science | Tracing the availability of dietary protein-derived amino acids | Showed that the food matrix affects the absorption rate of amino acids from dietary protein. bohrium.comresearchgate.net |
| Drug Metabolism | Understanding the disposition of drugs | Utilized in conjunction with other stable isotopes to gain insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. acs.org |
Table 2: Evolution of Methodologies Utilizing Deuterated Phenylalanine
| Time Period | Dominant Methodology | Key Advancement |
| Early 1970s | Growth of microorganisms in D2O | Initial method for producing deuterated amino acids for NMR studies. oup.com |
| Late 1970s - 1980s | Chemical synthesis and GC-MS analysis | Development of more efficient synthesis routes and use in in vivo metabolic studies. nih.govnih.govnih.gov |
| 1990s - 2000s | High-resolution MS and quantitative proteomics (e.g., SILAC) | Enabled precise measurement of low levels of isotopic enrichment for protein turnover studies and comparative proteomics. nih.govnih.govcuni.cz |
| 2010s - Present | Advanced MS techniques and expanded applications | Widespread use in metabolomics, nutritional studies, and as an internal standard for a wide range of analytes. frontiersin.orgbohrium.comresearchgate.net |
Chemical Compounds Mentioned
Properties
Molecular Weight |
170.22 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Rigorous Isotopic Purity Assessment of L Phenylalanine Ring D5
Chemoenzymatic and Chemical Synthesis Routes for L-PHENYLALANINE (RING-D5) Production
The synthesis of L-phenylalanine (ring-D5) can be achieved through both purely chemical and combined chemoenzymatic methods, each offering distinct advantages in terms of efficiency, scalability, and stereochemical control.
Chemical Synthesis: Chemical methods provide robust and scalable routes to L-phenylalanine (ring-D5). A common strategy involves direct hydrogen-deuterium (H/D) exchange on the aromatic ring of L-phenylalanine using a deuterium (B1214612) source under specific catalytic conditions.
Acid-Catalyzed Exchange: One effective method is the use of strong deuterated acids. For instance, heating L-phenylalanine in 85% deuterated sulfuric acid (D₂SO₄) can achieve up to 90% deuterium incorporation onto the aromatic ring without significant loss of stereochemistry at the α-carbon. mdpi.com
Metal-Catalyzed Exchange: Heterogeneous catalysis using transition metals is another prevalent technique. Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) in the presence of D₂O at elevated temperatures can facilitate H/D exchange on the aromatic ring. mdpi.com The use of an activated Adam's catalyst (PtO₂) under basic conditions has also been shown to effectively produce L-phenylalanine-d₅. mdpi.com These methods are advantageous as they often utilize D₂O, an inexpensive deuterium source, and can be performed directly on the target amino acid. mdpi.com
Synthesis from Deuterated Precursors: A highly controlled but multi-step approach involves building the amino acid from a deuterated precursor. The synthesis can start from benzaldehyde-d₅, which is then elaborated through established routes for phenylalanine synthesis, such as condensation with hydantoin (B18101) followed by hydrogenation and hydrolysis, or condensation with an acetaminomalonic acid ester. iaea.orggoogle.com
Chemoenzymatic Synthesis: Chemoenzymatic routes leverage the high selectivity of enzymes to ensure stereochemical purity, which can be a challenge in purely chemical syntheses. These methods often combine chemical steps to prepare a substrate with an enzymatic step to produce the final chiral amino acid. nih.gov For example, a deuterated precursor can be converted into the final L-amino acid using enzymes like phenylalanine ammonia (B1221849) lyase (PAL) or various transaminases, which exhibit strict stereoselectivity for the L-enantiomer. nih.govnih.gov While highly specific, these methods may require careful optimization of enzyme conditions and can be more complex to scale up compared to some chemical routes. nih.gov
| Method | Typical Reagents | Key Advantages | Potential Challenges |
|---|---|---|---|
| Acid-Catalyzed Exchange | L-phenylalanine, D₂SO₄ | High deuterium incorporation, good stereochemical retention. mdpi.com | Harsh reaction conditions, potential for side reactions. |
| Metal-Catalyzed Exchange | L-phenylalanine, Pd/C or PtO₂, D₂O | Uses inexpensive D₂O, can be performed directly on the amino acid. mdpi.com | Requires elevated temperatures, potential for racemization if not optimized. mdpi.com |
| Synthesis from Precursor | Benzaldehyde-d₅, hydantoin or malonic esters | High control over label position and purity. iaea.orggoogle.com | Multi-step synthesis, potentially lower overall yield. google.com |
| Chemoenzymatic Synthesis | Deuterated precursors, enzymes (e.g., PAL, transaminases) | Excellent stereochemical control (produces pure L-enantiomer). nih.govnih.gov | Enzyme stability, cost, and scalability. nih.gov |
Strategies for Deuterium Labeling Specificity: Ring-Deuteration versus Global Deuteration Variants
The utility of a deuterated compound is defined by the location of the isotopic labels. For L-phenylalanine, a key distinction is made between specific ring-deuteration (producing L-phenylalanine (ring-D5)) and global or perdeuteration (producing L-phenylalanine-d8).
Ring-Deuteration: The goal of ring-deuteration is to selectively replace the five hydrogen atoms on the phenyl group with deuterium, leaving the hydrogens on the α- and β-carbons of the alanine (B10760859) side chain intact. This specificity is crucial for applications where the side chain's biochemical behavior is under investigation or when the molecule is used as a standard for quantifying the unlabeled analyte, as it ensures the labeled standard has nearly identical chromatographic and physicochemical properties. nih.gov Achieving this selectivity requires carefully controlled reaction conditions that activate the aromatic C-H bonds without affecting the aliphatic C-H bonds or the chiral center. mdpi.com Methods such as acid-catalyzed exchange with D₂SO₄ are effective because the electrophilic substitution mechanism preferentially targets the electron-rich aromatic ring. mdpi.com Similarly, certain metal-catalyzed reactions can be optimized to favor aromatic exchange while minimizing side-chain exchange and racemization. mdpi.com
Global Deuteration (Perdeuteration): Global deuteration involves labeling all possible non-exchangeable C-H positions, resulting in L-phenylalanine-d8. This is typically achieved under more forcing conditions, such as prolonged heating at higher temperatures with a metal catalyst in D₂O, which promotes H/D exchange at the less reactive α- and β-positions in addition to the aromatic ring. mdpi.com While perdeuterated standards are useful, the synthetic methods can sometimes lead to racemization at the α-carbon. mdpi.com The choice between ring-specific and global deuteration depends entirely on the experimental application. Ring-deuteration provides a more subtle label, while perdeuteration offers a larger mass shift, which can be beneficial for resolving signals in mass spectrometry.
| Labeling Strategy | Deuterated Positions | Typical Methodology | Primary Application |
|---|---|---|---|
| Ring-Deuteration (L-phenylalanine (ring-D5)) | 5 positions on the phenyl ring | Controlled acid- or metal-catalyzed exchange targeting the aromatic ring. mdpi.com | Metabolic tracer studies, internal standards for MS with minimal chromatographic shift. nih.gov |
| Global Deuteration (L-phenylalanine-d8) | 5 ring, 1 α-carbon, 2 β-carbon positions | Forcing metal-catalyzed exchange conditions (higher temp, longer time). mdpi.com | Internal standards requiring a large mass shift, neutron scattering studies. |
| Side-Chain Deuteration (e.g., L-phenylalanine-d3) | α- and/or β-carbon positions | Selective catalytic systems (e.g., Pd/C-H₂-D₂O), enzymatic methods. nih.govresearchgate.net | Probing enzyme mechanisms, NMR structural analysis. nih.gov |
Comprehensive Characterization of L-PHENYLALANINE (RING-D5) Isotopic Enrichment and Stereochemical Purity
Following synthesis, the product must be rigorously analyzed to confirm its identity, isotopic enrichment, and stereochemical integrity. This is typically accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
NMR spectroscopy is an indispensable tool for unequivocally determining the location of deuterium atoms. mdpi.com
²H NMR Spectroscopy: To further confirm the location of the labels, ²H (Deuterium) NMR can be employed. This technique directly detects the deuterium nuclei, and a spectrum of L-phenylalanine (ring-D5) will show a signal in the aromatic region (around 7.3 ppm), confirming that the deuterium has been incorporated onto the ring. mdpi.com
The combination of these NMR techniques provides unambiguous verification of the site-specific labeling and the preservation of the compound's structural integrity. nih.govmdpi.com
| Proton Position | Typical Chemical Shift (ppm) of L-phenylalanine | Expected Signal in L-phenylalanine (ring-D5) |
|---|---|---|
| Aromatic (C₆H₅) | ~7.3 (multiplet, 5H) | Absent or residual peak |
| Alpha (α-CH) | ~4.0 (multiplet, 1H) | Present |
| Beta (β-CH₂) | ~3.1 (multiplet, 2H) | Present |
High-resolution mass spectrometry (HRMS) is the primary method for quantifying the isotopic enrichment and confirming the elemental composition of the synthesized compound. Techniques such as Time-of-Flight (ToF) and Orbitrap mass spectrometry are particularly well-suited for this purpose due to their high mass accuracy and resolving power. nih.govnih.gov
The analysis involves measuring the relative abundance of the ion corresponding to L-phenylalanine (ring-D5) compared to ions of the unlabeled (M+0) and partially deuterated (M+1 to M+4) species.
Unlabeled L-phenylalanine (C₉H₁₁NO₂): Exact mass ≈ 165.0790 Da.
L-phenylalanine (ring-D5) (C₉H₆D₅NO₂): Exact mass ≈ 170.1105 Da.
By analyzing the intensity of these mass peaks, a precise isotopic enrichment percentage can be calculated. For example, an enrichment of 98% means that 98% of the phenylalanine molecules in the sample are the D5 isotopologue. HRMS can resolve the desired D5 peak from potential isobaric interferences, which is critical for accurate quantification, especially at very high enrichment levels. nih.gov Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are often used to ensure that the measured enrichment corresponds to the compound of interest and not an impurity. nih.gov
| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift from Unlabeled |
|---|---|---|---|
| L-phenylalanine (M+0) | C₉H₁₁NO₂ | 165.0790 | 0 |
| L-phenylalanine (ring-D1) | C₉H₁₀D₁NO₂ | 166.0853 | +1 |
| L-phenylalanine (ring-D2) | C₉H₉D₂NO₂ | 167.0915 | +2 |
| L-phenylalanine (ring-D3) | C₉H₈D₃NO₂ | 168.0978 | +3 |
| L-phenylalanine (ring-D4) | C₉H₇D₄NO₂ | 169.1041 | +4 |
| L-phenylalanine (ring-D5) | C₉H₆D₅NO₂ | 170.1105 | +5 |
Strategic Applications of L Phenylalanine Ring D5 As a Stable Isotope Tracer in Metabolic Systems Research
Quantitative Tracing of Amino Acid Kinetics and Protein Dynamics in Biological Matrices
The use of stable isotope tracers like L-Phenylalanine (ring-D5) is fundamental to the in vivo study of protein metabolism. nih.gov By introducing a labeled amino acid into a biological system, researchers can track its incorporation into new proteins and its release from the breakdown of existing proteins. This allows for the simultaneous measurement of protein synthesis and degradation, providing a dynamic view of protein turnover. nih.govnih.gov
Elucidation and Quantification of Protein Synthesis Rates in in vivo Animal and Cellular Models
L-Phenylalanine (ring-D5) is extensively used to measure the rate of protein synthesis in various models. nih.govnih.gov The "flooding dose" technique, for instance, involves administering a large amount of the labeled amino acid to quickly equalize the isotopic enrichment in the precursor pools for protein synthesis. nih.gov This method allows for the calculation of the fractional synthesis rate (FSR) of proteins by measuring the incorporation of the tracer into tissue proteins over a defined period.
In studies involving both animal and human subjects, L-[ring-2H5]-phenylalanine is infused, and tissue biopsies and blood samples are collected to determine the rate of muscle protein synthesis. paulogentil.com This approach has been crucial in understanding how different physiological states, such as aging or exercise, affect muscle protein anabolism. paulogentil.com For example, research has shown that while older adults might have a higher first-pass splanchnic extraction of amino acids, their muscles can still mount a robust protein synthesis response to amino acid intake. paulogentil.com
Quantification of Protein Synthesis Rates Using L-Phenylalanine (ring-D5)
| Model System | Tracer | Key Finding | Citation |
|---|---|---|---|
| Mice | L-[3H]-phenylalanine (Flooding Dose) | Suitable for determining acute skeletal muscle protein synthesis rates. | nih.gov |
| Pigs | L-[ring-2H5]phenylalanine (Intraperitoneal Injection) | Demonstrated a method for measuring fractional protein synthesis rates. | biorxiv.org |
| Humans (Young vs. Elderly) | L-[ring-13C6]phenylalanine | Oral amino acids stimulate muscle protein synthesis in both age groups despite differences in splanchnic extraction. | paulogentil.com |
Investigation of Protein Turnover and Degradation Pathways in Defined Biological Systems
Understanding protein turnover, the balance between protein synthesis and degradation, is critical for comprehending cellular homeostasis. thermofisher.com L-Phenylalanine (ring-D5) is a valuable tracer for these studies because phenylalanine is an essential amino acid that is not oxidized in muscle tissue. paulogentil.com Therefore, its release from muscle is a direct measure of muscle protein breakdown. paulogentil.com
By employing primed continuous infusions of L-[ring-D5]phenylalanine, researchers can determine systemic protein turnover. oup.comnih.gov This technique has been used to investigate the effects of various factors, such as the inflammatory cytokine interleukin-6 (IL-6), on protein and amino acid metabolism during rest and exercise in both lean and obese individuals. oup.comnih.gov Such studies have revealed that IL-6 receptor blockade does not affect protein turnover but can increase plasma amino acid concentrations in lean individuals. oup.comnih.gov The ubiquitin-proteasome pathway is a major system for protein degradation, and stable isotope tracers can help elucidate its role in various metabolic conditions. thermofisher.commdpi.com
Metabolic Flux Analysis (MFA) in Defined Biochemical Pathways
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions in a biological system. Stable isotope tracers like L-Phenylalanine (ring-D5) are integral to MFA, providing the data needed to calculate the flow of metabolites through various pathways.
Analysis of Phenylpropanoid Pathway Dynamics in Plant Tissue Cultures
The phenylpropanoid pathway in plants is responsible for the synthesis of a wide array of secondary metabolites, including lignin, flavonoids, and coumarins. frontiersin.org L-Phenylalanine (ring-D5) can be used as a tracer to study the dynamics of this pathway. For instance, in wound-healing potato tuber tissue, L-phenyl-d(5)-alanine was used to quantitatively analyze the metabolic flux of two phenylpropanoid metabolites, N-p-coumaroyloctopamine and chlorogenic acid. nih.gov By monitoring the incorporation of the deuterium (B1214612) label into these compounds over time using LC-MS, researchers were able to determine their rates of formation and conversion. nih.gov This approach allows for a direct comparison of the biosynthetic activity between different branches of the pathway. nih.gov
Metabolic Flux in Phenylpropanoid Pathway of Potato Tuber
| Metabolite | Formation Rate (nmol (g FW)⁻¹ h⁻¹) | Conversion Rate (nmol (g FW)⁻¹ h⁻¹) | Citation |
|---|---|---|---|
| N-p-coumaroyloctopamine (p-CO) | 1.15 | 0.96 | nih.gov |
| Chlorogenic acid (CGA) | 4.63 | 0.42 | nih.gov |
Characterization of Aromatic Amino Acid Catabolism (e.g., Ehrlich Pathway) in Microbial Fermentations
In microbial systems, such as Saccharomyces cerevisiae, L-phenylalanine can be catabolized through the Ehrlich pathway to produce valuable aroma compounds like 2-phenylethanol. nih.govfrontiersin.org L-Phenylalanine (ring-D5) can be employed to trace the flow of carbon through this pathway and identify potential bottlenecks or competing reactions. Understanding the regulation of genes involved in L-phenylalanine uptake and catabolism, such as permeases and aminotransferases, is crucial for optimizing the microbial production of these compounds. nih.gov While direct MFA studies using L-Phenylalanine (ring-D5) in this specific context are not detailed in the provided snippets, the principles of MFA with labeled amino acids are well-established in microbial systems for optimizing the production of desired metabolites. nih.govresearchgate.net
Implementation in Stable Isotope Assisted Metabolomics and Proteomics Methodologies
The integration of stable isotope labeling with metabolomics and proteomics has revolutionized the ability to identify and quantify molecules in complex biological samples. L-Phenylalanine (ring-D5) is a key reagent in these advanced analytical techniques.
In stable isotope-assisted metabolomics, compounds like ¹³C₉-labeled phenylalanine are used to trace the metabolism of specific precursors and identify novel metabolites. frontiersin.org This approach improves the characterization of unknown compounds by providing information on the number of carbon atoms derived from the tracer, which significantly narrows down the possibilities for their chemical formulas. frontiersin.org For example, this method has been used to study the phenylalanine-derived submetabolome in wheat. frontiersin.org
In the field of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful method for quantitative analysis of proteins. While SILAC traditionally uses amino acids labeled with ¹³C or ¹⁵N, the principles of using isotopically labeled amino acids to differentiate between protein populations are the same. L-Phenylalanine (ring-D5) can be used in targeted proteomics approaches to accurately quantify specific proteins or peptides by mass spectrometry, serving as an internal standard. nih.govsemanticscholar.org The distinct mass shift imparted by the deuterium atoms allows for clear differentiation from the endogenous, unlabeled counterpart. nih.gov
Integration of L Phenylalanine Ring D5 into Advanced Analytical Method Development and Validation
Role as an Internal Standard in High-Precision Quantitative Mass Spectrometry.clearsynth.comwuxiapptec.com
In the realm of quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. clearsynth.comwuxiapptec.com L-phenylalanine (ring-D5) is an ideal SIL-IS for the quantification of endogenous L-phenylalanine. Because it has nearly identical chemical and physical properties to the target analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. wuxiapptec.com This co-behavior allows it to effectively normalize for variations that can occur during sample preparation, such as extraction and derivatization, as well as for fluctuations in the instrument's performance. wuxiapptec.com By adding a known concentration of L-phenylalanine (ring-D5) to samples at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification, which significantly improves the reliability and reproducibility of the results. wuxiapptec.com
Development and Validation of LC-MS/MS Methods for Endogenous Amino Acid and Metabolite Quantification.nih.govresearchgate.net
The development of robust LC-MS/MS methods for the quantification of endogenous amino acids and related metabolites heavily relies on the use of appropriate internal standards like L-phenylalanine (ring-D5). nih.gov Method validation is a critical process to ensure that the analytical procedure is reliable and reproducible for its intended application. researchgate.net This process typically involves assessing several key parameters, including linearity, sensitivity, accuracy, precision, recovery, and matrix effect. nih.gov
A typical validation for an LC-MS/MS method for amino acid analysis would establish linearity over a defined concentration range, ensuring a proportional response. The precision, measured by the relative standard deviation (RSD), and accuracy, the closeness to a known value, are determined at multiple concentration levels (low, medium, and high quality control samples). The following table represents typical validation parameters for such a method.
LC-MS/MS Method Validation Parameters for Amino Acid Quantification
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | r² > 0.998 |
| Intra-day Precision (%RSD) | < 15% | < 11.8% |
| Inter-day Precision (%RSD) | < 15% | < 14.3% |
| Intra-day Accuracy (% Bias) | Within ±15% of nominal value | 87.4% - 114.3% |
| Inter-day Accuracy (% Bias) | Within ±15% of nominal value | 87.7% - 113.3% |
Strategies for Enhancing Reproducibility and Accuracy in Complex Biological Sample Analysis.clearsynth.comnih.gov
The analysis of complex biological samples such as plasma, serum, or tissue extracts is often complicated by "matrix effects," where other components in the sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. clearsynth.comnih.gov This can significantly impact the accuracy and reproducibility of the measurements. The use of a SIL-IS like L-phenylalanine (ring-D5) is a primary strategy to mitigate these effects. clearsynth.com
Because the SIL-IS is structurally and chemically almost identical to the analyte, it is assumed to experience the same matrix effects. nih.gov Therefore, by calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively canceled out. clearsynth.com This normalization is crucial for achieving high-quality quantitative data from complex biological matrices. nih.gov
Further strategies to enhance reproducibility include:
Consistent Sample Preparation: Ensuring that the internal standard is added to every sample, calibrator, and quality control at the earliest possible stage of the sample preparation process. researchgate.net This allows it to account for variability in all subsequent steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. wuxiapptec.com
Chromatographic Separation: Developing a chromatographic method that effectively separates the analyte and internal standard from the majority of matrix components can also help to reduce ion suppression. wuxiapptec.com
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Low Enrichment Measurements.nih.govnih.gov
In metabolic studies, particularly those investigating protein synthesis and turnover, researchers often need to measure very low levels of isotopic enrichment in biological samples. nih.govnih.gov L-phenylalanine (ring-D5) is utilized in these studies as a tracer. Advanced GC-MS and GC/C/IRMS techniques are employed for these sensitive measurements.
A GC-MS method has been specifically developed for measuring d5-phenylalanine enrichment at levels as low as 0.002 to 0.09 atom percent excess. nih.gov This method involves the enzymatic conversion of phenylalanine to phenylethylamine, followed by derivatization to make it suitable for gas chromatography. The enrichment is then measured using selective-ion recording. nih.gov This high-precision method is advantageous for clinical studies of tissue protein synthesis as it requires only a small amount of protein (around 1 mg). nih.gov The precision of this method is demonstrated by the low coefficients of variation, as shown in the table below.
Precision of GC-MS Method for Low d5-Phenylalanine Enrichment
| Enrichment Level (atom percent excess) | Coefficient of Variation (%) |
|---|---|
| 0.005 | 6.0% |
| 0.05 | 1.2% |
GC/C/IRMS is another powerful technique for the precise measurement of low isotopic enrichments. nih.gov While many studies have focused on 13C-labeled amino acids, the principles apply to deuterated tracers as well. In GC/C/IRMS, the sample is first separated by gas chromatography, then combusted to convert the analyte into simple gases (like CO2 and H2). The isotopic ratio of these gases is then measured by an isotope ratio mass spectrometer. This technique is considered a "gold standard" for its high precision in determining low enrichment levels in studies of human muscle protein fractional synthesis rate. nih.gov
Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization of L-PHENYLALANINE (RING-D5)-Labeled Biomolecules.lumiprobe.comnih.gov
Isotopic labeling is a cornerstone of modern biomolecular NMR spectroscopy, enabling the study of the structure and dynamics of proteins and other macromolecules. nih.gov While 13C and 15N are the most commonly used isotopes, deuterium (B1214612) labeling, including the use of L-phenylalanine (ring-D5), offers specific advantages. lumiprobe.com
Incorporating L-phenylalanine (ring-D5) into a protein can serve several purposes in NMR studies. The deuterium atoms have a much smaller magnetic moment than protons, which can simplify complex proton NMR spectra by reducing the number of signals and scalar couplings. This simplification can be particularly useful in larger proteins where spectral overlap is a significant problem.
Another approach is "reverse labeling," where an unlabeled amino acid is incorporated into an otherwise fully 13C- or 15N-enriched protein. johnshopkins.edu This allows researchers to selectively observe the signals from that specific amino acid type, effectively filtering out the crowded signals from the rest of the protein and enabling the study of its specific interactions and dynamics. johnshopkins.edu While not directly using the deuterated form, this technique underscores the power of selective labeling with amino acids like phenylalanine to dissect complex biomolecular systems.
Contribution of L Phenylalanine Ring D5 to Biochemical and Enzymatic Pathway Elucidation
Studies on Phenylalanine Hydroxylase Activity and Tyrosine Biosynthesis Pathways
The conversion of L-phenylalanine to L-tyrosine is a critical step in amino acid metabolism, catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgnih.gov This reaction is the rate-limiting step in phenylalanine catabolism and the primary route for tyrosine synthesis in humans. nih.govrcsb.org L-PHENYLALANINE (RING-D5) has been instrumental in studying the activity of PAH and the dynamics of this biosynthetic pathway.
Researchers utilize L-PHENYLALANINE (RING-D5) as a substrate for the PAH enzyme. By tracking the conversion of the deuterated phenylalanine to deuterated tyrosine ([ring-D4]-tyrosine), the rate of hydroxylation can be precisely measured using techniques like gas chromatography-mass spectrometry (GC-MS). iaea.orgnih.gov This approach allows for the quantitative analysis of PAH activity under various physiological and pathological conditions. For instance, such tracer studies have been fundamental in determining the degree of blockage in phenylalanine hydroxylation in individuals with metabolic disorders like phenylketonuria (PKU), which is caused by deficient PAH activity. nih.govnih.gov
The use of L-PHENYLALANINE (RING-D5) also helps in understanding the flux through the tyrosine biosynthesis pathway. By introducing a known amount of the labeled compound and measuring its appearance in the tyrosine pool, researchers can determine the absolute rate of tyrosine production from phenylalanine. nih.gov Studies using this methodology have revealed important details about whole-body protein breakdown and amino acid kinetics in humans. nih.gov
A key aspect of using L-PHENYLALANINE (RING-D5) in these studies is the potential for a deuterium (B1214612) kinetic isotope effect (KIE), where the heavier deuterium isotope can slow down the reaction rate compared to hydrogen. nih.gov While this can be a complicating factor in simple flux measurements, it provides a powerful tool for probing the enzyme's chemical mechanism, as discussed in the following section.
Table 1: Research Findings on Phenylalanine Hydroxylase (PAH) Activity using L-PHENYLALANINE (RING-D5)
Study Focus Methodology Key Finding Significance Quantifying Phenylalanine Metabolism Use of L-phenylalanine [arom. -d5] as a stable isotope tracer with GC-MS analysis. Developed a sensitive and specific assay for diagnosing inborn errors of metabolism like phenylketonuria. Provides a non-radioactive method to measure metabolic pathways in humans. Measuring Phenylalanine Hydroxylation Rate Infusion of [phenyl-2H5]phenylalanine tracer and measurement of [2H4]tyrosine production. Allows for the determination of whole-body phenylalanine and tyrosine kinetics, including the conversion rate. Essential for studying protein breakdown and amino acid metabolism in various physiological states. Probing the PAH Chemical Mechanism Use of L-[Ring-2H5]-phenylalanine to measure deuterium kinetic isotope effects on the hydroxylation reaction. rcsb.org The reaction exhibits a deuterium KIE greater than one, indicating that C-H bond cleavage is part of the rate-determining steps. rcsb.org Provides insight into the transition state structure and the chemical mechanism of the PAH enzyme. rcsb.org
Mechanistic Investigations of Enzyme Kinetics and Reaction Mechanisms Utilizing Deuterated Substrates
The substitution of hydrogen with deuterium in a substrate molecule is a powerful technique for investigating enzyme reaction mechanisms. nih.govnih.gov This is due to the kinetic isotope effect (KIE), which is a change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. ansto.gov.au The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning it requires more energy to break. If the cleavage of this bond is a rate-limiting step in the enzymatic reaction, using a deuterated substrate like L-PHENYLALANINE (RING-D5) will result in a slower reaction rate. nih.govansto.gov.au
Studies on phenylalanine hydroxylase from Chromobacterium violaceum (CvPheH), a non-heme iron monooxygenase, have utilized L-[Ring-2H5]-phenylalanine to probe the chemical mechanisms of aromatic hydroxylation. nih.gov In these investigations, the deuterium kinetic isotope effect on the catalytic rate (Dkcat) was measured.
Table 2: Kinetic Isotope Effect (KIE) Data for Phenylalanine Hydroxylase with L-PHENYLALANINE (RING-D5)
Enzyme System Deuterated Substrate Cofactor Observed Dkcat Value Mechanistic Implication Chromobacterium violaceum Phenylalanine Hydroxylase (CvPheH) L-[Ring-2H5]-phenylalanine 6-methyltetrahydropterin 1.2 rcsb.org Aromatic C-H bond cleavage is partially rate-limiting. rcsb.org Chromobacterium violaceum Phenylalanine Hydroxylase (CvPheH) L-[Ring-2H5]-phenylalanine 6,7-dimethyltetrahydropterin 1.4 rcsb.org Confirms that the step involving C-H bond breaking contributes to the overall reaction rate. rcsb.org
Elucidation of Biosynthetic Routes and Precursor Incorporation in Diverse Biological Systems
Beyond studying a single enzyme, L-PHENYLALANINE (RING-D5) is a powerful tracer for mapping entire biosynthetic pathways and determining how precursor molecules are incorporated into more complex natural products. When a biological system is supplied with the deuterated amino acid, the deuterium atoms act as a stable, non-perturbative label. Scientists can then follow the "fate" of this label as it is processed through various metabolic steps.
By isolating downstream metabolites and analyzing them for the presence and pattern of deuterium using mass spectrometry, researchers can definitively establish precursor-product relationships. This method is crucial for discovering new biosynthetic routes and verifying proposed pathways in a wide range of organisms, from microbes to plants and animals.
A clear example of this application is in the study of alkamide biosynthesis in the plant Acmella radicans. This plant produces a variety of alkamides, which are bioactive natural products. To confirm the role of phenylalanine as a precursor, feeding experiments were conducted using labeled amino acids. researchgate.net When plants were supplied with deuterated L-phenylalanine, the deuterium label was successfully detected in the aromatic alkamide products. researchgate.net This demonstrated unequivocally that phenylalanine is incorporated into the structure of these complex molecules, thereby elucidating a key step in their biosynthetic pathway. This tracer-based approach is broadly applicable and has become a standard method for mapping the metabolic grids of living organisms. iaea.orgnih.gov
In Depth Mechanistic Investigations and Isotope Effects Facilitated by L Phenylalanine Ring D5
Characterization of Primary and Secondary Kinetic Isotope Effects (KIE) in Biological Reactions
The substitution of hydrogen with deuterium (B1214612) in L-phenylalanine can significantly alter the rates of enzymatic reactions in which a carbon-hydrogen bond is cleaved or modified in the rate-determining step. These alterations are categorized as primary and secondary kinetic isotope effects and serve as critical evidence for elucidating reaction mechanisms.
A primary kinetic isotope effect is observed when the bond to the isotope is broken in the rate-limiting step of a reaction. In the metabolism of L-phenylalanine, a key reaction is its hydroxylation to L-tyrosine, a process catalyzed by phenylalanine hydroxylase. The use of L-phenylalanine (ring-D5) is instrumental in studying this conversion. A primary isotope effect could potentially slow this hydroxylation reaction by as much as half. nih.gov This is because the breaking of a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond, due to the lower zero-point energy of the C-D bond.
A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step, but the hybridization or bonding of the atom at that position changes during the reaction. In the case of L-phenylalanine (ring-D5), a secondary isotope effect may be observed due to the presence of deuterium atoms on the phenyl ring adjacent to the site of hydroxylation. nih.gov These effects are typically smaller than primary KIEs but can provide valuable information about the transition state of a reaction. For example, a change in hybridization from sp2 to sp3 at an adjacent carbon can lead to a measurable secondary KIE.
The magnitude of the KIE is influenced by the nature of the transition state. A symmetrical transition state, where the proton/deuteron is equally shared between the donor and acceptor, generally exhibits the largest primary KIE. The study of these effects in enzymes like phenylalanine ammonia-lyase, which catalyzes the elimination of ammonia (B1221849) from phenylalanine, has been used to distinguish between different proposed mechanistic pathways. nih.gov
Table 1: Theoretical Maximum Kinetic Isotope Effects for Hydrogen Isotopes
| Isotope | Theoretical Maximum KIE |
| Deuterium (D) | ~7 |
| Tritium (B154650) (T) | ~16 |
| This table presents the theoretical maximum primary kinetic isotope effects for deuterium and tritium at room temperature, assuming a linear transition state and complete loss of the C-H/D/T stretching vibration. |
Analysis of Deuterium Incorporation Patterns and Their Mechanistic Significance in Metabolic Pathways
The use of L-phenylalanine (ring-D5) as a tracer allows for the detailed analysis of its metabolic fate. By tracking the incorporation and distribution of deuterium in various metabolites, researchers can elucidate metabolic pathways and quantify their fluxes.
Mass spectrometry is a key analytical technique used to determine the isotopic purity of L-phenylalanine (ring-D5) and to identify and quantify its deuterated metabolites. iaea.org The presence and position of deuterium atoms in molecules such as L-tyrosine, phenylpyruvate, and other downstream products provide a roadmap of the biochemical transformations that have occurred. nih.gov For instance, the conversion of L-phenylalanine (ring-D5) to L-tyrosine-d4 confirms the activity of phenylalanine hydroxylase.
The patterns of deuterium incorporation can also reveal the activity of alternative or secondary metabolic pathways. In conditions where the primary pathway is impaired, such as in phenylketonuria (PKU), the analysis of deuterated metabolites in urine can provide a detailed picture of the alternative routes of phenylalanine metabolism. nih.gov
Furthermore, the level of deuterium enrichment in biosynthetic products can be controlled by providing deuterated precursors in the growth medium of microorganisms. Studies using the bacterium Brevibacterium methylicum have shown that L-phenylalanine with varying levels of deuterium enrichment can be produced, depending on the concentration of deuterated water (²H₂O) in the medium. researchgate.net This allows for the generation of tailored isotopic tracers for specific metabolic studies.
Table 2: Examples of Deuterium Incorporation in Phenylalanine Metabolism
| Precursor | Enzyme | Product | Deuterium Incorporation Pattern | Mechanistic Insight |
| L-Phenylalanine (ring-D5) | Phenylalanine Hydroxylase | L-Tyrosine | Ring-D4 | Activity of the primary hydroxylation pathway. |
| L-Phenylalanine (ring-D5) | Transaminase | Phenylpyruvate | Ring-D5 | Activity of the transamination pathway. |
| This table illustrates how the pattern of deuterium incorporation in key metabolites provides insights into specific enzymatic reactions in phenylalanine metabolism. |
Mechanistic Studies of L-Phenylalanine Transport Systems and Receptor Interactions in in vitro Experimental Models
Understanding how L-phenylalanine is transported across biological membranes and how it interacts with cellular receptors is crucial for a complete picture of its physiological role. L-phenylalanine (ring-D5) can be employed as a stable isotope tracer in in vitro models to study these processes without the complications of radioactivity.
In vitro models, such as human nasal epithelium and the Caco-2 human intestinal epithelial cell line, are used to investigate the mechanisms of L-phenylalanine transport. nih.govnih.gov These studies have revealed that the transport of L-phenylalanine is a carrier-mediated process that is polarized, saturable, and stereoselective. nih.gov The use of a deuterated tracer would allow for precise quantification of transport rates and the study of competitive inhibition by other amino acids.
The interaction of L-phenylalanine with specific receptors can also be investigated using in vitro systems. For example, L-phenylalanine is known to act as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor involved in regulating calcium homeostasis. nih.govresearchgate.net Studies using HEK293 cells expressing the CaSR have shown that L-phenylalanine enhances the receptor's sensitivity to calcium. nih.gov L-phenylalanine (ring-D5) could be used in such assays to quantify binding affinities and to study the kinetics of receptor activation and signaling.
Table 3: Characteristics of L-Phenylalanine Transport in an In Vitro Model (Human Nasal Epithelium)
| Characteristic | Observation |
| Polarity | Apical to basolateral transport is significantly greater than basolateral to apical. nih.gov |
| Saturability | The transport process is saturable with a Km of 1.23 mM. nih.gov |
| Stereoselectivity | The permeation of L-phenylalanine is much greater than that of D-phenylalanine. nih.gov |
| Inhibition | Transport is reduced by other large neutral and cationic amino acids. nih.gov |
| This table summarizes the key functional characteristics of the L-phenylalanine transport system as determined in a human nasal primary cell culture model. |
Emerging Research Frontiers and Prospective Directions for L Phenylalanine Ring D5 Investigations
Advancements in Stable Isotope Labeling Technologies and Their Expansion to Complex Biological Questions.
The utility of L-phenylalanine (ring-D5) is intrinsically linked to the sophistication of stable isotope labeling technologies. Historically, the application of SIL compounds was sometimes limited by the complexity and cost of their synthesis. However, recent advancements in both chemical and biocatalytic methods are making a wider array of deuterated compounds more accessible for research. rsc.org Modern synthetic strategies, including organophotoredox protocols and metal-catalyzed hydrogen/deuterium (B1214612) (H/D) exchange reactions, offer more efficient and highly selective pathways to produce deuterated amino acids like L-phenylalanine (ring-D5). nih.govresearchgate.net These innovations reduce the cost and labor associated with labeling, encouraging broader application in scientific studies.
These technological advancements have enabled researchers to move beyond simple metabolic fate-mapping to address more intricate biological questions. A prime example is the use of L-phenylalanine (ring-D5) to create intrinsically labeled food proteins. In such studies, the tracer is introduced into a living system (e.g., a lactating cow), where it is naturally incorporated into proteins. These labeled proteins (e.g., in milk or meat) can then be consumed in human clinical trials to precisely track the digestion, absorption, and metabolic availability of dietary amino acids. This approach provides a powerful tool to investigate how different food matrices affect nutrient bioavailability, a question of significant importance in nutrition science and clinical dietetics.
Furthermore, L-phenylalanine (ring-D5) is crucial for in vivo studies of amino acid metabolism, such as the conversion of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase. nih.govnih.gov By administering the deuterated tracer and measuring the appearance of its deuterated product (L-tyrosine (ring-D4)), scientists can precisely quantify enzyme activity in living subjects. This has direct applications in studying metabolic disorders like phenylketonuria (PKU), where this pathway is deficient. nih.gov
| Research Application | L-PHENYLALANINE (RING-D5) Role | Biological Question Addressed |
| Dietary Protein Bioavailability | Incorporated into milk and meat proteins in vivo. | How does the food matrix affect the absorption and utilization of dietary amino acids in humans? |
| Phenylketonuria (PKU) Research | Oral tracer to measure conversion to L-Tyrosine (ring-D4). | What is the in vivo activity of the phenylalanine hydroxylase enzyme in different patient phenotypes? nih.gov |
| Whole-Body Protein Kinetics | Infused tracer to measure flux and protein breakdown. | What are the rates of whole-body protein synthesis, breakdown, and amino acid oxidation under various physiological and pathological conditions? nih.gov |
High-Throughput Applications of L-PHENYLALANINE (RING-D5) in Systems Biology and Multi-Omics Research.
Systems biology aims to understand the entirety of biological processes by integrating diverse data sets from genomics, transcriptomics, proteomics, and metabolomics (a multi-omics approach). nih.gov In this context, L-phenylalanine (ring-D5) serves as a critical tool, particularly in the high-throughput fields of proteomics and metabolomics, which focus on the large-scale study of proteins and metabolites, respectively. mdpi.com
In high-throughput metabolomics, which analyzes hundreds to thousands of small molecules, precision and accuracy are paramount. L-phenylalanine (ring-D5) is frequently used as an internal standard in mass spectrometry-based methods. researchgate.net Because it is chemically identical to natural L-phenylalanine but has a different mass, it can be added to a biological sample at a known concentration. This allows for precise quantification of the endogenous L-phenylalanine by correcting for variations that can occur during sample preparation and analysis, thereby improving the reliability of high-throughput screening. nih.gov
Another key high-throughput application is in metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions within a cell or organism. mdpi.com By introducing L-phenylalanine (ring-D5) as a tracer, researchers can follow its path through various metabolic pathways. Mass spectrometry can then detect the incorporation of deuterium into downstream metabolites, revealing the activity and flow (flux) through specific biochemical routes. This provides a dynamic picture of cellular metabolism that cannot be obtained from static concentration measurements alone. nih.gov
The data generated from these high-throughput applications are essential for multi-omics integration. For instance, a study might use L-phenylalanine (ring-D5) to conduct metabolic flux analysis (metabolomics) in cancer cells while simultaneously measuring changes in protein expression (proteomics). nih.gov By integrating these datasets, researchers can build comprehensive models that link genetic mutations or protein expression changes to specific alterations in metabolic function, providing a more holistic understanding of the disease state. biorxiv.org Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), while more commonly using 13C or 15N, have established the power of isotope-labeled amino acids in high-throughput quantitative proteomics, and the principles extend to deuterated tracers in complementary metabolomics studies. creative-peptides.comnih.govwikipedia.org
| High-Throughput Application | Role of L-PHENYLALANINE (RING-D5) | Contribution to Systems Biology |
| Quantitative Metabolomics | Internal Standard for Mass Spectrometry | Provides accurate and precise concentration data for L-phenylalanine, improving the quality of the overall metabolome dataset. researchgate.net |
| Metabolic Flux Analysis (MFA) | Isotopic Tracer | Quantifies the dynamic rates of metabolic pathways involving phenylalanine, offering a functional layer of information beyond static metabolite levels. mdpi.com |
| Multi-Omics Integration | Data Source for Metabolomics/MFA | Generates functional metabolic data that can be correlated with genomic, transcriptomic, and proteomic data to build comprehensive biological models. nih.gov |
Development of Novel L-PHENYLALANINE (RING-D5) Derivatives for Highly Specialized Academic Research.
The versatility of L-phenylalanine (ring-D5) is further expanded through chemical modification to create novel derivatives for specialized research applications. These derivatives retain the core deuterated ring structure, allowing them to be traced, but add new chemical functionalities for specific experimental needs.
A prominent example is L-Phenylalanine-N-Fmoc (ring-D5) . This derivative has a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to its amino group. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the primary method for artificially creating peptides and small proteins in the laboratory. By using L-Phenylalanine-N-Fmoc (ring-D5), researchers can incorporate a deuterated phenylalanine residue at a specific position within a custom-synthesized peptide. These labeled peptides are invaluable tools for:
Structural Biology: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra, helping to solve the three-dimensional structures of proteins and peptides.
Quantitative Proteomics: These synthetic peptides can be used as heavy-labeled internal standards for targeted mass spectrometry assays (e.g., Selected Reaction Monitoring, SRM), allowing for the absolute quantification of specific proteins in complex biological samples. nih.gov
Beyond Fmoc protection, ongoing advancements in synthetic chemistry are enabling the creation of other derivatives. For example, methods have been developed for the selective deuteration of phenylalanine at other positions, such as the alpha or beta carbons. researchgate.net The synthesis of L-phenylalanine (ring-D5) derivatives with additional modifications, such as hydroxamic acid moieties, is also an area of exploration. nih.gov Such novel compounds could be designed as specialized molecular probes to investigate enzyme mechanisms, receptor-ligand interactions, or the metabolic stability of therapeutic peptides, where deuteration can sometimes alter pharmacokinetic properties. nih.gov
| Derivative Name | Chemical Modification | Specialized Research Application |
| L-Phenylalanine-N-Fmoc (ring-D5) | Fmoc protecting group on the amine. | Site-specific incorporation into synthetic peptides for NMR structural studies and as standards in targeted proteomics. |
| L-[α-2H1]Phenylalanine (ring-D5) | Additional deuterium at the alpha-carbon. | Mechanistic studies of enzymes that catalyze reactions at the alpha-carbon; probing kinetic isotope effects. |
| Custom Labeled Peptides | Incorporated into a specific peptide sequence. | Used as internal standards for quantifying post-translationally modified proteins or studying protein-protein interactions. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of L-PHENYLALANINE (RING-D5) to achieve high isotopic purity?
- Methodological Answer : Synthesis typically involves deuteration of the phenyl ring using catalytic exchange or chemical synthesis with deuterated precursors. Isotopic purity (>98%) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterium incorporation at the aromatic ring can be confirmed by observing the absence of proton signals in -NMR spectra at 7.2–7.4 ppm . Protocols from isotope suppliers, such as Cambridge Isotope Laboratories, outline deuterated amino acid synthesis using -based media or deuterated benzene derivatives .
Q. Which analytical techniques are most effective for validating isotopic labeling and purity in L-PHENYLALANINE (RING-D5)?
- Methodological Answer : High-resolution LC-MS is critical for assessing isotopic enrichment, while -NMR and -NMR confirm deuterium positioning and structural integrity. For instance, -NMR can detect residual protonation at the ring-D5 positions, with deviations indicating incomplete deuteration . Additionally, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) may be used to compare crystallinity with non-deuterated analogs, as deuteration can alter lattice stability .
Q. How does the solubility of L-PHENYLALANINE (RING-D5) in aqueous and organic solvents compare to its non-deuterated form?
- Methodological Answer : Solubility studies in methanol-water systems (293.15–322.15 K) show that deuteration reduces solubility by ~5–10% due to increased hydrophobic interactions. Researchers should prepare saturated solutions under controlled humidity to avoid hydrate formation, which can skew solubility measurements. For reproducibility, use Karl Fischer titration to monitor water content in solvents .
Advanced Research Questions
Q. What experimental design considerations are critical for metabolic flux analysis using L-PHENYLALANINE (RING-D5) in tracer studies?
- Methodological Answer : Design studies using - or -labeled L-PHENYLALANINE (RING-D5) to track phenylalanine metabolism in cell cultures. Ensure isotopic steady-state conditions by pre-equilibrating cells in deuterated media for 3–5 generations. Use gas chromatography-mass spectrometry (GC-MS) to quantify deuterium incorporation into downstream metabolites like tyrosine or phenylpyruvate. Control for isotopic dilution effects by measuring intracellular pool sizes .
Q. How can researchers resolve spectral overlaps in NMR when studying L-PHENYLALANINE (RING-D5) in complex biological matrices?
- Methodological Answer : Deuterated analogs reduce -NMR signal complexity in aromatic regions. For example, ring-D5 labeling eliminates splitting from adjacent protons, simplifying metabolite identification in proteomic samples. Pair with -HSQC (heteronuclear single quantum coherence) to enhance resolution in crowded spectra. For quantification, integrate -decoupled -NMR peaks at 125–135 ppm (aromatic carbons) .
Q. How should researchers address contradictions in reported solubility or stability data for L-PHENYLALANINE (RING-D5)?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to dissect conflicting data. For instance, discrepancies in solubility may arise from variations in hydrate formation or solvent purity. Replicate studies using standardized protocols (e.g., USP dissolution apparatus) and report humidity/temperature conditions. Meta-analyses using the PICO framework (Population: L-PHENYLALANINE (RING-D5); Intervention: solubility measurement; Comparison: non-deuterated form; Outcome: solubility coefficient) can isolate confounding variables .
Methodological Frameworks for Research Design
Q. What frameworks are recommended for structuring research questions on isotopic tracer applications of L-PHENYLALANINE (RING-D5)?
- Methodological Answer : Use PICOT to define:
- Population : Target biological system (e.g., mammalian cell lines).
- Intervention : Deuterated L-phenylalanine administration.
- Comparison : Non-deuterated controls.
- Outcome : Metabolic flux rates or protein turnover.
- Time : Duration of isotopic labeling.
This ensures alignment with reproducibility standards in metabolic studies .
Q. How should researchers document isotopic labeling protocols for L-PHENYLALANINE (RING-D5) in laboratory reports?
- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, and Discussion) structure. In Methods, specify deuteration level (e.g., 98% D), synthesis route, and validation assays (NMR/MS). In Results, include raw spectral data and solubility curves. Use tools like ChemDraw for molecular visualization and Prism for statistical analysis. Reference ISO guidelines for isotopic compound reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
